molecular formula C12H20ClN3O2 B13577082 N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride

N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride

Cat. No.: B13577082
M. Wt: 273.76 g/mol
InChI Key: JGLVKMFFJSTWHI-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxamide hydrochloride is a synthetic compound with a unique spirocyclic structureIts molecular formula is C11H17N3O2·HCl, and it has a molecular weight of 259.74 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxamide hydrochloride involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H20ClN3O2

Molecular Weight

273.76 g/mol

IUPAC Name

N-cyclopropyl-N-methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide;hydrochloride

InChI

InChI=1S/C12H19N3O2.ClH/c1-15(9-3-4-9)11(16)10-7-12(17-14-10)5-2-6-13-8-12;/h9,13H,2-8H2,1H3;1H

InChI Key

JGLVKMFFJSTWHI-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C(=O)C2=NOC3(C2)CCCNC3.Cl

Origin of Product

United States

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